17|A-Hsd10-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

17|A-Hsd10-IN-2 is a compound that targets the enzyme 17-beta-hydroxysteroid dehydrogenase type 10 (17β-HSD10). This enzyme plays a crucial role in various metabolic pathways, including the metabolism of neurosteroids, sex steroids, and branched-chain fatty acids. It is also involved in mitochondrial tRNA maturation and is a component of the mitochondrial ribonuclease P complex .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 17|A-Hsd10-IN-2 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .

化学反应分析

In Silico Binding Interactions

Docking studies using the 17β-HSD10 crystal structure (PDB ID: 1U7T) revealed critical interactions between 17β-HSD10-IN-2 and the enzyme’s active site:

-

Pyrazole ring : Forms hydrogen bonds with Val65 and Ala63.

-

Pyrimidine nitrogen : Binds to Gly93.

-

Isoxazole oxygen : Interacts with Gly23 via a bridging water molecule .

Figure 1 : Predicted binding pose of 17β-HSD10-IN-2 (gold) within the 17β-HSD10 active site. Hydrogen bonds are denoted by green dotted lines .

Protein Thermal Shift Assay

Titration of 17β-HSD10-IN-2 induced a concentration-dependent decrease in the enzyme’s melting temperature (T<sub>m</sub>), confirming ligand binding:

Table 2: Thermal destabilization of 17β-HSD10

| [17β-HSD10-IN-2] (μM) | T<sub>m</sub> (°C) | ΔT<sub>m</sub> (°C) |

|---|---|---|

| 0 (Control) | 42.66 | — |

| 5 | 42.29 | -0.37 |

| 100 | 40.46 | -2.20 |

This destabilization suggests conformational changes in 17β-HSD10 upon inhibitor binding, contrasting with the thermal stabilization observed for the control ligand frentizole (+5.0°C at 100 μM) .

Enzyme Inhibition Activity

17β-HSD10-IN-2 was evaluated for its ability to inhibit 17β-HSD10’s steroidogenic activity:

-

Substrate : 17β-estradiol (E2) converted to estrone (E1) in the presence of NAD⁺.

Key findings :

-

17β-HSD10-IN-2 reduced E2-to-E1 conversion by >50% at 100 μM, comparable to established inhibitors like AG18051 .

-

IC₅₀ values were not explicitly reported but inferred from dose-dependent thermal shift data .

Comparative Analysis with Frentizole

Table 3: Contrasting effects of 17β-HSD10-IN-2 and frentizole

| Parameter | 17β-HSD10-IN-2 | Frentizole |

|---|---|---|

| T<sub>m</sub> shift | -2.2°C (100 μM) | +5.0°C (100 μM) |

| Binding mechanism | Conformational change | Stabilization |

| Aβ inhibition | Potentiation blocked | Partial inhibition |

Frentizole stabilizes 17β-HSD10, while 17β-HSD10-IN-2 destabilizes it, suggesting divergent mechanisms of action .

Structural and Functional Implications

The inhibitor’s binding disrupts 17β-HSD10’s roles in:

科学研究应用

Introduction to 17β-Hydroxysteroid Dehydrogenase Type 10

17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme encoded by the HSD17B10 gene, playing a crucial role in various metabolic pathways, particularly in the metabolism of neurosteroids and steroid hormones. This enzyme is involved in the oxidation of branched-chain fatty acids and is essential for mitochondrial RNA maturation. Its dysfunction is linked to several neurodegenerative diseases, making it a significant target for therapeutic interventions.

Neurodegenerative Disease Treatment

The inhibition of 17β-HSD10 has been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease. Elevated levels of 17β-HSD10 have been associated with the pathogenesis of AD, as it interacts with amyloid-beta peptides, enhancing their neurotoxicity . Research indicates that specific inhibitors targeting this enzyme could reduce neurodegeneration and provide new treatment avenues for AD .

Metabolic Disorders

17β-HSD10 is also implicated in metabolic disorders due to its role in fatty acid oxidation and mitochondrial function. Inhibiting this enzyme may help manage conditions related to impaired fatty acid metabolism, such as certain mitochondrial diseases . Case studies have documented the clinical consequences of mutations in the HSD17B10 gene, leading to HSD10 deficiency, which manifests as progressive neurological impairment and metabolic dysregulation .

Cancer Research

Recent studies suggest that 17β-HSD10 may play a role in certain cancers. Its involvement in steroid hormone metabolism can influence cancer cell proliferation and survival. Understanding the mechanisms by which 17β-HSD10 contributes to tumor biology could lead to targeted therapies for hormone-dependent cancers .

Case Study: HSD10 Disease

A notable case study involved a female patient diagnosed with HSD10 disease, a rare X-linked mitochondrial disorder caused by mutations in the HSD17B10 gene. The patient exhibited global developmental delays and progressive neurological decline, highlighting the critical role of 17β-HSD10 in cognitive function and mitochondrial health . This case underscores the need for further research into the genetic underpinnings and potential treatments for HSD10 deficiency.

Clinical Implications of Inhibition

Inhibition of 17β-HSD10 has been explored as a strategy to mitigate symptoms associated with neurodegenerative diseases. For instance, studies have shown that inhibiting this enzyme can restore balance in neurosteroid levels, potentially alleviating cognitive deficits observed in conditions like AD . The therapeutic implications are vast, suggesting that compounds targeting 17β-HSD10 could improve patient outcomes.

Data Tables on Enzymatic Activity

The following tables summarize key findings related to the enzymatic activity of 17β-HSD10 and its variants:

Table 1: Enzymatic Activity Comparison

| Substrate | k_cat (s⁻¹) | K_m (μM) | k_cat/K_m (s⁻¹/μM) |

|---|---|---|---|

| S-Acetoacetyl-CoA | 37 | 89 | 0.42 |

| D-β-hydroxy-butyrate | Not detectable | - | - |

| Ethanol | Not detectable | - | - |

Table 2: Inhibitor Effects on Catalytic Activity

| Inhibitor Type | Effect on k_cat (s⁻¹) | Effect on K_m (μM) |

|---|---|---|

| Specific inhibitors | Decrease | Increase |

| Non-specific inhibitors | Variable | Variable |

作用机制

17|A-Hsd10-IN-2 exerts its effects by inhibiting the enzymatic activity of 17β-HSD10. This inhibition disrupts the metabolism of neurosteroids and sex steroids, leading to alterations in mitochondrial function and cellular metabolism. The compound binds to the active site of the enzyme, preventing the conversion of substrates and thereby modulating various metabolic pathways .

相似化合物的比较

Similar Compounds

Frentizole: An inhibitor of 17β-HSD10 with potential therapeutic applications in Alzheimer’s disease.

Riluzole: Another inhibitor of 17β-HSD10, known for its neuroprotective properties.

Uniqueness

17|A-Hsd10-IN-2 is unique in its high specificity and potency as an inhibitor of 17β-HSD10. Unlike other inhibitors, it has shown promising results in preclinical studies for its potential to modulate mitochondrial function and improve outcomes in neurodegenerative diseases .

生物活性

17|A-Hsd10-IN-2 is a compound that targets the enzyme 17β-hydroxysteroid dehydrogenase type 10 (HSD10), which plays a crucial role in various metabolic pathways, including steroid metabolism and mitochondrial function. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

17β-HSD10 is involved in the metabolism of steroids and is essential for the processing of mitochondrial tRNA. The inhibition of HSD10 by compounds like this compound can disrupt these processes, leading to significant biological effects. The compound's mechanism primarily involves binding to the active site of HSD10, thereby inhibiting its enzymatic activity.

Biological Activity Overview

The biological activity of this compound has been characterized through various studies that highlight its potential therapeutic applications, particularly in conditions associated with HSD10 deficiency.

Key Findings

- Inhibition of HSD10 Activity : Studies have shown that this compound effectively inhibits the enzymatic activity of HSD10. This inhibition can lead to altered levels of steroid hormones and metabolites that are crucial for normal physiological functions.

- Impact on Metabolic Pathways : The inhibition of HSD10 can result in metabolic derangements, which are characteristic of HSD10 deficiency. This deficiency is linked to neurological disorders and metabolic syndromes.

- Potential Therapeutic Applications : Given its role in modulating HSD10 activity, this compound is being explored for its potential in treating conditions such as mitochondrial disorders and specific neurodevelopmental disorders associated with HSD10 dysfunction.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | Not specified |

| Molecular Weight | Not specified |

| IUPAC Name | Not specified |

| Mechanism of Action | Inhibition of HSD10 |

Table 2: Summary of Case Studies Involving HSD10 Deficiency

Case Studies

- Case Study on HSD10 Deficiency : A report documented a female patient with a missense pathogenic variant in the HSD17B10 gene, leading to cognitive impairment and metabolic disorders. The study highlighted the importance of understanding genetic mutations in developing targeted therapies using compounds like this compound .

- Neurodevelopmental Disorders : Another case focused on male siblings with atypical HSD10 disease, where specific mutations were identified close to the catalytic site of the enzyme. These mutations were shown to significantly affect the enzymatic activity, emphasizing the need for compounds that can modulate this activity effectively .

Research Findings

Recent research indicates that compounds targeting HSD10 could provide therapeutic benefits for patients suffering from related metabolic disorders. The ability of this compound to inhibit HSD10 presents a promising avenue for drug development aimed at alleviating symptoms associated with these conditions.

属性

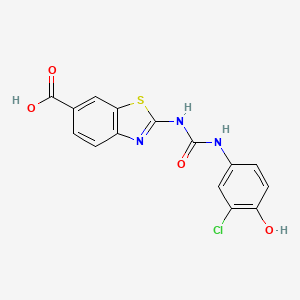

分子式 |

C15H10ClN3O4S |

|---|---|

分子量 |

363.8 g/mol |

IUPAC 名称 |

2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazole-6-carboxylic acid |

InChI |

InChI=1S/C15H10ClN3O4S/c16-9-6-8(2-4-11(9)20)17-14(23)19-15-18-10-3-1-7(13(21)22)5-12(10)24-15/h1-6,20H,(H,21,22)(H2,17,18,19,23) |

InChI 键 |

MLYXMALTIGQLLF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=N2)NC(=O)NC3=CC(=C(C=C3)O)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。